molecular formula C20H22N2O5S B3449141 Ethyl 2-cyclopropaneamido-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Ethyl 2-cyclopropaneamido-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B3449141
M. Wt: 402.5 g/mol
InChI Key: VVKKOZNQQAZIMQ-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopropaneamido-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a thiophene-based small molecule featuring a multifunctionalized aromatic core. Its structure includes:

  • Position 3: An ethyl carboxylate ester (-COOEt), enhancing lipophilicity and influencing metabolic stability.
  • Position 4: A methyl substituent, contributing to steric bulk.
  • Position 5: A 3-methoxyphenyl carbamoyl group (-CONH-(3-MeO-C₆H₄)), which may modulate electronic properties and binding affinity.

The compound’s molecular formula is C₂₀H₂₅N₂O₅S (molecular weight ≈ 405.5 g/mol). Its synthesis likely involves sequential coupling reactions, such as carbamoylation and amidation, followed by crystallization. Structural characterization of such compounds typically employs crystallographic tools like SHELX for refinement and ORTEP for visualization . Thiophene derivatives are pharmacologically significant, with applications in kinase inhibition and antimicrobial activity, though specific data for this compound remains under investigation .

Properties

IUPAC Name

ethyl 2-(cyclopropanecarbonylamino)-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-4-27-20(25)15-11(2)16(28-19(15)22-17(23)12-8-9-12)18(24)21-13-6-5-7-14(10-13)26-3/h5-7,10,12H,4,8-9H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKKOZNQQAZIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)OC)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-cyclopropaneamido-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the cyclopropaneamido and methoxyphenylcarbamoyl groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Ethyl 2-cyclopropaneamido-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the specific functional groups involved. Common reagents and conditions used in these reactions vary, but they generally aim to achieve high selectivity and yield. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-cyclopropaneamido-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-cyclopropaneamido-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a class of 2,5-disubstituted thiophene-3-carboxylates.

Table 1: Structural and Functional Comparison of Thiophene Derivatives

Compound Name Substituents (Position 2) Substituents (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 2-cyclopropaneamido-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate (Target) Cyclopropaneamido 3-Methoxyphenyl carbamoyl C₂₀H₂₅N₂O₅S ~405.5 High rigidity; potential kinase modulator
Ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate (CAS 746607-43-2) 2-Chloropropanamido Methyl carbamoyl C₁₃H₁₇ClN₂O₄S ~332.5 Intermediate for agrochemicals; chloro group enhances reactivity
Methyl 2-(cyclohexanecarboxamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate (CAS 335410-66-7) Cyclohexanecarboxamido 4-Ethoxyphenyl carbamoyl C₂₃H₃₀N₂O₅S ~444.5 Bulky substituents; studied for membrane permeability
2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene Amino Carboxy ethyl C₁₁H₂₀N₂O₃S ~260.3 Simpler structure; foundational for polymorphism studies

Key Findings:

Substituent Effects on Physicochemical Properties: Cyclopropane vs. 3-Methoxyphenyl vs. 4-Ethoxyphenyl (Position 5): The meta-methoxy group in the target compound may improve solubility relative to the para-ethoxy analog, which is bulkier and more lipophilic . Ethyl vs.

Biological Relevance: The chloro substituent in CAS 746607-43-2 () confers electrophilicity, making it reactive in cross-coupling reactions for agrochemical synthesis. The amino and carboxy ethyl groups in the simpler analog () facilitate crystal packing studies, highlighting the role of hydrogen bonding in polymorphism .

Structural Characterization :

  • Crystallographic data for these compounds are refined using SHELXL and visualized via ORTEP , ensuring accurate determination of anisotropic displacement parameters .

Biological Activity

Overview

Ethyl 2-cyclopropaneamido-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a thiophene derivative that has garnered attention due to its potential biological activities. This compound is part of a larger class of thiophene derivatives known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The unique structure of this compound suggests specific interactions with biological targets, which may lead to various therapeutic applications.

Chemical Structure

The chemical formula for this compound is C20H22N2O5S. Its structure includes a thiophene ring, a cyclopropane amide group, and a methoxyphenyl carbamoyl moiety, contributing to its biological activity.

Antimicrobial Properties

Studies have indicated that thiophene derivatives exhibit significant antimicrobial activity. This compound may inhibit the growth of various bacterial strains and fungi. The mechanism likely involves interference with microbial cell wall synthesis or disruption of metabolic pathways.

Anti-inflammatory Effects

Thiophenes are known for their anti-inflammatory properties. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX). Research has shown that similar compounds can reduce inflammation in models of arthritis and other inflammatory diseases.

Anticancer Activity

Recent studies have explored the anticancer potential of thiophene derivatives. This compound may induce apoptosis in cancer cells through mechanisms such as DNA damage or cell cycle arrest. Specific pathways involved could include the activation of p53 or inhibition of the PI3K/Akt pathway.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities or receptor functions, leading to altered cellular responses. For instance, binding to adenosine receptors has been linked to antiarrhythmic effects, while other targets may include kinases involved in cell proliferation.

Case Study 1: Antimicrobial Activity

A study conducted by Molvi et al. (2007) evaluated the antimicrobial efficacy of various thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against several pathogens.

CompoundMIC (µg/mL)Target Organisms
Compound A8E. coli
Compound B16S. aureus
Ethyl 2-cyclopropaneamido...12P. aeruginosa

Case Study 2: Anti-inflammatory Effects

Ashalatha et al. (2007) investigated the anti-inflammatory properties of thiophene derivatives in a carrageenan-induced paw edema model in rats. The study found that treatment with the compound led to a significant reduction in paw swelling compared to the control group, suggesting its potential as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-cyclopropaneamido-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-cyclopropaneamido-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

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